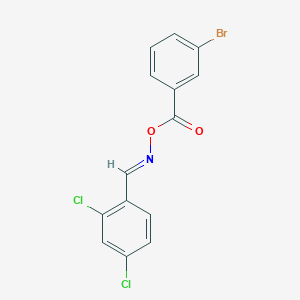

![molecular formula C13H19N7O2 B5541753 methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)

methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis routes for related compounds often involve high-throughput screening and lead optimization to identify potent molecules with desired biological activity. For instance, compounds involving triazinyl piperidine carboxamide frameworks have been identified as inhibitors in biochemical pathways, highlighting the importance of specific functional groups for activity and selectivity (Thalji et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds reveals critical interactions and conformations essential for their biological activity. For example, X-ray crystallography studies provide insights into the conformation and stability of the molecule's core structure, essential for understanding its interaction with biological targets (Al-Abdullah et al., 2012).

Chemical Reactions and Properties

The reactivity of compounds with similar structures involves key functional groups that enable a range of chemical transformations. These reactions are pivotal in synthesizing derivatives with enhanced or specific properties. For example, the introduction of fluorine atoms or trifluoromethyl groups can significantly alter the compound's reactivity and biological activity (Chonan et al., 2011).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular geometry and intermolecular forces. Studies on related compounds, employing techniques like X-ray diffraction, shed light on how these properties are affected by molecular adjustments (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are crucial for the compound's functionality in chemical syntheses and biological applications. Research on similar compounds explores these aspects to understand their behavior in complex environments (Bashetti et al., 2019).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives, including the targeted compound, have been synthesized for antimicrobial activity investigations. These compounds exhibited varying degrees of effectiveness against certain microorganisms, showcasing their potential in developing new antimicrobial agents (Bektaş et al., 2010).

Antagonist Activity and Selective Ligands

Research into compounds with structures similar to the targeted compound has led to the discovery of selective ligands with potent antagonist activity at human dopamine receptors. This highlights the compound's relevance in neuropsychopharmacology and the potential for developing targeted therapies for neurological disorders (Rowley et al., 1997).

Soluble Epoxide Hydrolase Inhibition

The compound has been identified as a key intermediate in the synthesis of inhibitors targeting soluble epoxide hydrolase, an enzyme implicated in various diseases. This underscores its importance in the development of therapeutic agents aimed at modulating epoxide levels in the body (Thalji et al., 2013).

Synthesis and Properties of Related Compounds

The synthesis and evaluation of related methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates have been explored, demonstrating the structural diversity achievable from compounds bearing resemblance to the targeted compound. These studies provide insights into the reactivity and potential applications of these molecules in medicinal chemistry (Krauze et al., 2005).

Heterocyclic Chemistry and Drug Synthesis

Research into the use of cyano acid hydrazide for synthesizing new heterocyclic compounds, including 1,2,4-Triazolo[1,5-a]pyridines and 1,2,4-Triazolo[1,5-a]isoquinolines, highlights the broader relevance of similar compounds in heterocyclic chemistry and drug discovery. These findings suggest the utility of the targeted compound and its analogs in synthesizing a wide range of biologically active molecules (Hussein, 1998).

Mechanism of Action

While the exact mechanism of action of this compound is not fully understood, it is believed to inhibit the proliferation of cancer cells by inducing apoptosis . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Future Directions

properties

IUPAC Name |

methyl 4-[4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N7O2/c1-18-11(7-20-9-14-8-15-20)16-17-12(18)10-3-5-19(6-4-10)13(21)22-2/h8-10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXNXZQYDHGICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCN(CC2)C(=O)OC)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)

![4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5541681.png)

![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)

![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)

![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)

![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)